1-Chloro-2-iodo-4,5-dimethoxybenzene
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Overview
Description
1-Chloro-2-iodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methoxy groups
Preparation Methods
The synthesis of 1-Chloro-2-iodo-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-4,5-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Chemical Reactions Analysis
1-Chloro-2-iodo-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding benzene derivatives with reduced halogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-iodo-4,5-dimethoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-2-iodo-4,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences its reactivity and selectivity in these reactions . The compound can form reactive intermediates that interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-2-iodo-4,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dimethoxybenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Chloro-4-iodo-2,5-dimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1-Chloro-2,5-dimethoxybenzene: Lacks the iodine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClIO2 |
---|---|
Molecular Weight |
298.50 g/mol |
IUPAC Name |
1-chloro-2-iodo-4,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
InChI Key |
YKOZVQKPAHXVPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)Cl |
Origin of Product |
United States |
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